1-(2-fluorophenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with propargyl alcohol in the presence of a base, followed by reduction of the resulting propargyl alcohol derivative . Another method includes the use of Grignard reagents, where 2-fluorophenylmagnesium bromide reacts with propenal to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 1-(2-Fluorophenyl)prop-2-en-1-one.
Reduction: 1-(2-Fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form strong bonds with biological molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)prop-2-en-1-ol can be compared with other similar compounds such as:
1-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom in the para position.
1-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)prop-2-en-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in the ortho position of the phenyl ring in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its analogs with different halogen substitutions .
Properties
CAS No. |
58824-51-4 |
---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.